molecular formula C15H11NO4 B12351376 5-methoxy-9-oxo-5H-acridine-4-carboxylic acid

5-methoxy-9-oxo-5H-acridine-4-carboxylic acid

Cat. No.: B12351376
M. Wt: 269.25 g/mol
InChI Key: ZOHOQNGDNHVZSB-UHFFFAOYSA-N
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Description

5-Methoxy-9-oxo-5H-acridine-4-carboxylic acid: is a heterocyclic compound with the molecular formula C15H11NO4 . It is a derivative of acridine, a class of compounds known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-9-oxo-5H-acridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methoxy-2-nitrobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-methoxy-9-oxo-5H-acridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various acridine derivatives .

Biology: In biological research, this compound is studied for its potential as an anticancer agent. Acridine derivatives are known to intercalate with DNA, disrupting the replication process and leading to cell death .

Medicine: In medicine, this compound and its derivatives are explored for their antimicrobial and antiviral properties. They are also investigated for their potential use in photodynamic therapy .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors .

Mechanism of Action

The mechanism of action of 5-methoxy-9-oxo-5H-acridine-4-carboxylic acid involves its interaction with biological macromolecules, particularly DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-9-oxo-5H-acridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-methoxy-9-oxo-5H-acridine-4-carboxylic acid

InChI

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7,11H,1H3,(H,18,19)

InChI Key

ZOHOQNGDNHVZSB-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC=C2C1=NC3=C(C2=O)C=CC=C3C(=O)O

Origin of Product

United States

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